molecular formula C6H5F2NO2 B12076535 3-Pyridinol, 2,6-difluoro-4-methoxy- CAS No. 1184172-36-8

3-Pyridinol, 2,6-difluoro-4-methoxy-

Katalognummer: B12076535
CAS-Nummer: 1184172-36-8
Molekulargewicht: 161.11 g/mol
InChI-Schlüssel: RDBQCSKGJYIMQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinol, 2,6-difluoro-4-methoxy- is a fluorinated pyridinol derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and a hydroxyl group at the 3 position on the pyridine ring. The unique substitution pattern on the pyridine ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 2,6-difluoro-4-methoxy- typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of 3-Pyridinol, 2,6-difluoro-4-methoxy- may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes halogenation, methylation, and hydroxylation steps under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinol, 2,6-difluoro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or methoxy group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-4-methoxy-pyridine-3-one.

    Reduction: Formation of 2,6-difluoro-4-methoxy-pyridine.

    Substitution: Formation of 2,6-difluoro-4-methoxy-pyridine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

3-Pyridinol, 2,6-difluoro-4-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Pyridinol, 2,6-difluoro-4-methoxy- involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloro-2,6-difluoro-4-pyridinol: Similar structure but with chlorine atoms instead of a methoxy group.

    2,6-Difluoro-3,5-dimethoxyaniline: Contains methoxy groups at different positions and an amino group.

    3,5-Difluoro-4-formyl pyridine: Contains a formyl group instead of a methoxy group.

Uniqueness

3-Pyridinol, 2,6-difluoro-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups on the pyridine ring enhances its potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

1184172-36-8

Molekularformel

C6H5F2NO2

Molekulargewicht

161.11 g/mol

IUPAC-Name

2,6-difluoro-4-methoxypyridin-3-ol

InChI

InChI=1S/C6H5F2NO2/c1-11-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3

InChI-Schlüssel

RDBQCSKGJYIMQZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=C1O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.